molecular formula C3H8ClOP B081959 Ethylmethylphosphinic chloride CAS No. 13213-38-2

Ethylmethylphosphinic chloride

Cat. No. B081959
CAS RN: 13213-38-2
M. Wt: 126.52 g/mol
InChI Key: KJKWGCTWYJCDHP-UHFFFAOYSA-N
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Description

Ethylmethylphosphinic chloride, also known as P-Ethyl-P-methylphosphinic chloride or Ethyl(methyl)phosphinic acid chloride, is a chemical compound with the molecular formula C3H8ClOP . It has a molecular weight of 126.5218 .


Molecular Structure Analysis

The molecular structure of Ethylmethylphosphinic chloride consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and phosphorus (P) atoms . The exact structure can be determined using techniques such as mass spectrometry .

Scientific Research Applications

  • Alkyl Chloride Detoxification and Detection : Alkyl chlorides, like methyl chloride, are often detoxified in organisms through conjugation with glutathione and excreted as various compounds in urine. A study demonstrated the detection of a methylthio compound in urine of workers exposed to methyl chloride, identifying it as S-methylcysteine (Doorn et al., 1980).

  • Polymeric Reagents for Alkyl Chloride Synthesis : Research on diphenylphosphinated ethylene oligomers showed their use as polymeric reagents in the synthesis of alkyl chlorides from alcohols, highlighting a method of converting alcohols into alkyl chlorides (Bergbreiter & Blanton, 1985).

  • Wastewater Treatment Involving Ethyl Chloride : A study on ethyl chloride wastewater treatment described a process involving stripping, Fenton oxidation, and calcium precipitation, effectively reducing concentrations of COD, sulfur ion, and total phosphorus (Du Dong-yun, 2012).

  • Anesthetic and Analgesic Applications : Ethyl chloride is used as a cryoanalgesic and topical anesthetic in medical settings. A study investigated its effectiveness as an analgesic during venipuncture in children, comparing it to other topical anesthetics (Souéid & Richard, 2007).

  • Synthesis of Acid Chlorides : Research on the synthesis of acid chlorides from ethyl-(β-carbethoxyalkyl)- and ethyl-(β-cyanoalkyl)phosphinic acids using phosphorus pentasulfide provided insights into the synthesis processes involving phosphinic acids (Khairullin et al., 1971).

  • Reaction with β-Chloroacrylic Acid : A study explored the reactions of chlorophosphines with β-chloroacrylic acid, leading to the formation of the acid chlorides of various phosphinic acids (Pudovik et al., 1972).

properties

IUPAC Name

1-[chloro(methyl)phosphoryl]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClOP/c1-3-6(2,4)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKWGCTWYJCDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927549
Record name Ethyl(methyl)phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylmethylphosphinic chloride

CAS RN

13213-38-2
Record name P-Ethyl-P-methylphosphinic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13213-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylmethylphosphinic chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl(methyl)phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylmethylphosphinic chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PC Crofts, IS Fox - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… route which involved thermal decomposition of diethylmethylphosphine dichloride (VIII) to ethylmethylphosphinous chloride (IX) , and oxidation of this to ethylmethylphosphinic chloride (…
Number of citations: 8 pubs.rsc.org

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